Cas no 16144-91-5 (tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol)

tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol structure
16144-91-5 structure
Product Name:tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol
CAS No:16144-91-5
MF:C11H12O2
MW:176.211783409119
MDL:MFCD00077441
CID:209388
PubChem ID:87568275
Update Time:2025-04-19

tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
    • 3,6-Dihydroxybenzonorbornane [Antioxidant]
    • 1,4-Methanonaphthalene-5,8-diol,1,2,3,4-tetrahydro-
    • 3',6'-DIHYDROXYBENZONORBORNENE
    • 3,6-Dihydroxybenzonorbornane
    • Benzonorbornene-3,6-diol
    • 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-
    • JYHNNCBQCSLFQM-UHFFFAOYSA-N
    • benzonorbornane-3,6-diol
    • tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol
    • 3,6-Dihydroxybenzonorbornane[Antioxidant]
    • ST50405545
    • D1806
    • 1,2,3,4-tetrahydro-1,4-methano-naphthalen
    • tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol
    • AKOS022181911
    • DTXSID10884873
    • EINECS 240-300-0
    • tricyclo[6.2.1.0^{2,7]undeca-2,4,6-triene-3,6-diol
    • AS-69041
    • TRICYCLO[6.2.1.0(2),?]UNDECA-2(7),3,5-TRIENE-3,6-DIOL
    • D76940
    • SY052495
    • CS-0109819
    • FT-0614759
    • MFCD00077441
    • 3,6-DIHYDROXYBENZONORBORNENE
    • BCP30097
    • 16144-91-5
    • NS00055291
    • 1,2,3,4-tetrahydro-1,4-methano-naphthalene-5,8-diol
    • SCHEMBL928576
    • 3,6-Dihydroxybenzonorbornane, >/=98%
    • MDL: MFCD00077441
    • Inchi: 1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2
    • InChI Key: JYHNNCBQCSLFQM-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C2=C1C1CCC2C1)O

Computed Properties

  • Exact Mass: 176.08400
  • Monoisotopic Mass: 176.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 29
  • XLogP3: 2.5
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0558 (rough estimate)
  • Melting Point: 177.0 to 181.0 deg-C
  • Boiling Point: 176-178°C
  • Flash Point: 95.1 °C
  • Refractive Index: 1.5100 (estimate)
  • PSA: 40.46000
  • LogP: 2.46250
  • Solubility: Not determined

tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol Pricemore >>

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tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol
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¥3625.0 2022-06-10
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tricyclo[6.2.1.02?]undeca-2(7),3,5-triene-3,6-diol Production Method

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